

Determination of Uranium in Environmental Samples with 4-(2-Pyridylazo)resorcinol (PAR)

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Compound of Interest

Compound Name: 4-(2-Pyridylazo)resorcinol

Cat. No.: B072590

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Abstract

The monitoring of uranium in environmental matrices is of paramount importance for assessing contamination levels and ensuring public health. This application note provides a detailed protocol for the sensitive and selective spectrophotometric determination of uranium (VI) in environmental samples using **4-(2-Pyridylazo)resorcinol (PAR)**. The methodology is based on the formation of a stable, colored complex between U(VI) and PAR at a specific pH. This guide offers a comprehensive walkthrough of the procedure, from sample preparation for water and soil matrices to instrumental analysis, addressing potential interferences, and ensuring data integrity.

Introduction: The Significance of Uranium Monitoring

Uranium is a naturally occurring radionuclide that is widely distributed in the Earth's crust. While present at low levels in rocks, soil, and water, anthropogenic activities such as mining, nuclear fuel cycle operations, and the use of phosphate fertilizers can lead to elevated concentrations in the environment.^[1] Due to its chemical toxicity and radiological properties, the monitoring of uranium in environmental compartments is a critical task for regulatory bodies and researchers.

Spectrophotometry offers a cost-effective and accessible alternative to more complex techniques like mass spectrometry or radiometric methods for uranium quantification. The

chromogenic reagent **4-(2-Pyridylazo)resorcinol (PAR)** has proven to be highly effective for this purpose, forming a distinctively colored complex with uranium, allowing for its accurate measurement.^{[2][3]}

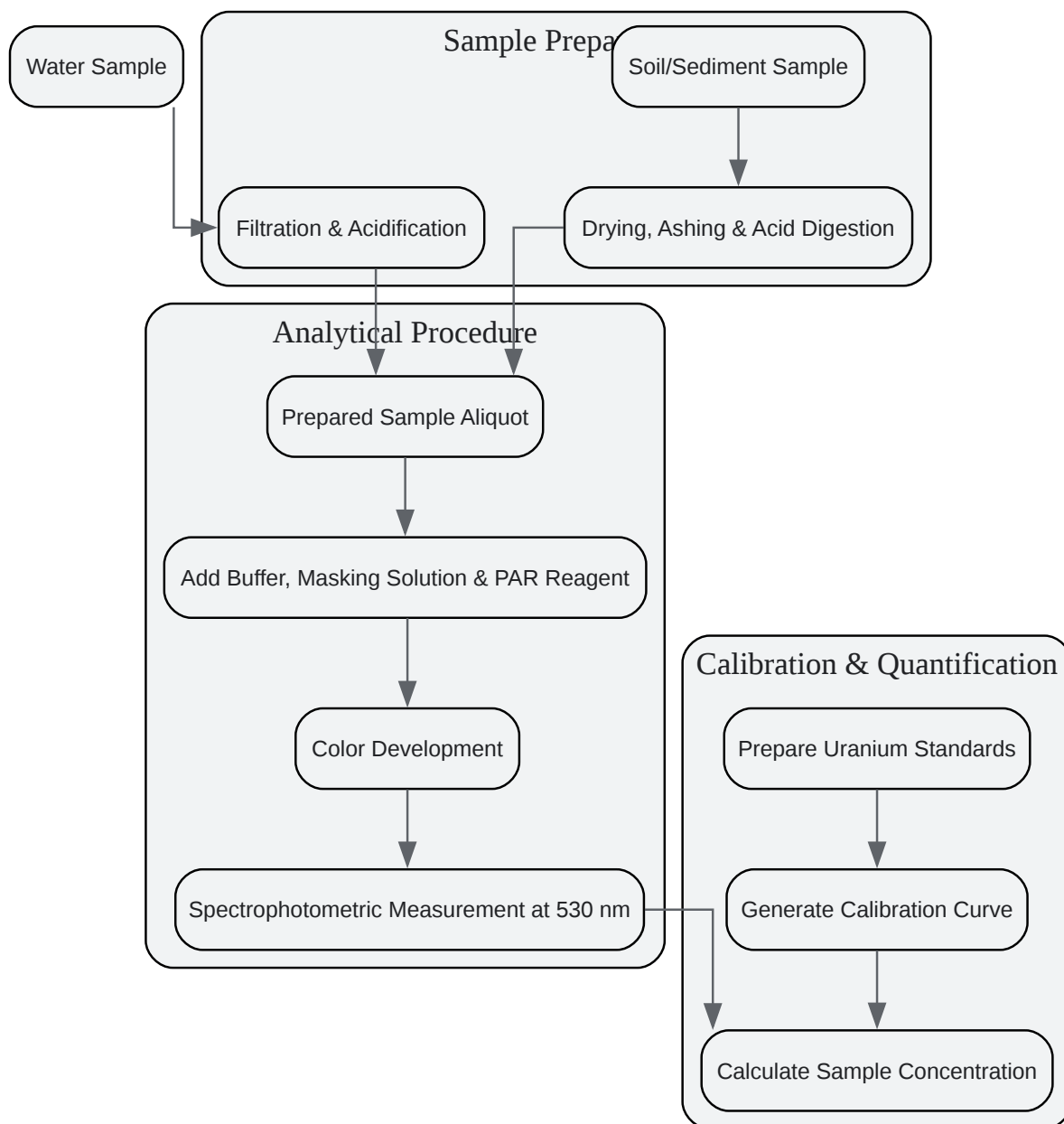
Principle of the Method

The spectrophotometric determination of uranium with PAR is based on the reaction between the uranyl ion (UO_2^{2+}) and PAR in a buffered aqueous solution. This reaction forms a stable, red-colored 1:1 complex. The intensity of the color, which is directly proportional to the uranium concentration, is measured by a spectrophotometer. The Beer-Lambert law provides the theoretical foundation for this relationship, stating that absorbance is linearly proportional to the concentration of the absorbing species.^[4]

The key to the method's selectivity is the use of a carefully formulated masking solution at an optimal pH. Uranium (VI) forms a highly stable complex with PAR at a pH of approximately 8.0.^[2] At this pH, a masking solution containing chelating agents such as (1,2-cyclohexylenedinitrilo)tetraacetic acid (CDTA), sulfosalicylate, and fluoride is introduced. This solution effectively complexes with a wide range of potentially interfering metal ions, preventing them from reacting with PAR and ensuring that the measured absorbance is specific to the uranium-PAR complex.^[2] The resulting uranium-PAR complex exhibits a maximum absorbance at a wavelength of 530 nm, which is used for quantification.^[2]

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow for the determination of uranium in environmental samples using the PAR method.



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